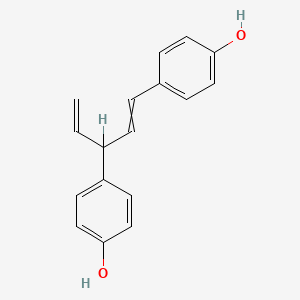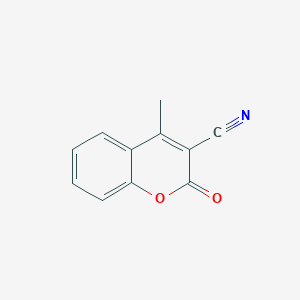![molecular formula C19H14O2 B1197561 [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone CAS No. 5623-46-1](/img/structure/B1197561.png)
[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone
Descripción general
Descripción
[4-(4-hydroxyphenyl)phenyl]-phenylmethanone is a member of benzophenones.
Aplicaciones Científicas De Investigación
Bioisostere Development
[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone and its derivatives have been explored as bioisosteres for various pharmacological targets. For instance, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was synthesized as a potent in vitro inhibitor of aldose reductase, showcasing its potential in managing diabetes complications through inhibitory action on aldose reductase and glycation processes (Nicolaou, Zika, & Demopoulos, 2004). This compound demonstrated substantial activity in experimental glycation models relevant to diabetes mellitus, suggesting a valuable lead structure for further drug development.
Crystal Structure Analysis
Synthetic methodologies for derivatives of [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone have facilitated structural and crystallographic studies. For example, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone led to the determination of its crystal structure, providing insights into the molecular configuration and potential interactions relevant to material science and molecular design (Kuang Xin-mou, 2009).
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone has yielded promising results. Novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives showed significant antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis (Ali & Yar, 2007).
Chemical Synthesis and Characterization
The development of synthetic routes for [4-(4-Hydroxyphenyl)phenyl]-phenylmethanone and its analogs has been a focus of research, aiming to facilitate the generation of biologically active compounds. A novel synthesis approach was developed for 4-(3-methyl-1H-indol-2yl)phenylmethanone, highlighting efficient methods for producing compounds with potential therapeutic applications (Harindran Suhana & S. Rajeswari, 2017).
Propiedades
Número CAS |
5623-46-1 |
|---|---|
Nombre del producto |
[4-(4-Hydroxyphenyl)phenyl]-phenylmethanone |
Fórmula molecular |
C19H14O2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
[4-(4-hydroxyphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-18-12-10-15(11-13-18)14-6-8-17(9-7-14)19(21)16-4-2-1-3-5-16/h1-13,20H |
Clave InChI |
IURCXIQRULDEEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
Otros números CAS |
5623-46-1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)








![Benzo[b]naphtho[2,1-d]thiophene](/img/structure/B1197495.png)



